1-benzyl-3-(benzyloxy)-N-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxamide
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Overview
Description
1-benzyl-3-(benzyloxy)-N-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its unique structure, which includes benzyl and benzyloxy groups, as well as a dimethylphenyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-(benzyloxy)-N-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by the introduction of the benzyl, benzyloxy, and dimethylphenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-(benzyloxy)-N-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The benzyl, benzyloxy, and dimethylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazole derivatives.
Scientific Research Applications
1-benzyl-3-(benzyloxy)-N-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(benzyloxy)-N-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-benzyl-3-(benzyloxy)-N-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxamide include other pyrazole derivatives with varying substituents. Examples include:
- 1-benzyl-3-(benzyloxy)-N-phenyl-1H-pyrazole-4-carboxamide
- 1-benzyl-3-(benzyloxy)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical properties and potential applications. The presence of both benzyl and benzyloxy groups, along with the dimethylphenyl group, can influence its reactivity, solubility, and biological activity, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1-benzyl-N-(2,4-dimethylphenyl)-3-phenylmethoxypyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-19-13-14-24(20(2)15-19)27-25(30)23-17-29(16-21-9-5-3-6-10-21)28-26(23)31-18-22-11-7-4-8-12-22/h3-15,17H,16,18H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJRRFWMUZIOKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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